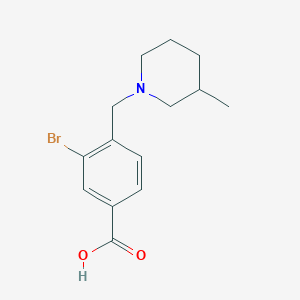

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid

Description

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is a brominated benzoic acid derivative featuring a 3-methylpiperidinylmethyl substituent at the 4-position of the aromatic ring. For instance, dimethylamino-substituted benzoic acid derivatives (e.g., 3-bromo-4-[(dimethylamino)methyl]benzoic acid) have been synthesized as ligands for the histamine H2 receptor . The bromine atom at the 3-position and the piperidine-derived side chain likely influence solubility, bioavailability, and receptor binding affinity.

Properties

CAS No. |

1131594-60-9 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18) |

InChI Key |

LGCJZTZVMALETP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-4-formylbenzoic acid.

Formation of Intermediate: The formyl group is converted to a 3-methylpiperidin-1-ylmethyl group through a reductive amination reaction. This involves the use of 3-methylpiperidine and a reducing agent such as sodium triacetoxyborohydride.

Final Product: The resulting intermediate is then subjected to acidic or basic hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the benzoic acid moiety.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 312.202 g/mol. It features a bromine atom at the 3-position of a benzoic acid moiety and a 3-methylpiperidine group attached via a methylene bridge at the 4-position. The presence of functional groups such as carboxylic acids, bromine, and methylpiperidine allows it to undergo modification for various synthetic pathways in medicinal chemistry and materials science.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound. Compounds with similar structures have demonstrated activity against various biological targets. Studies of its interactions with biological targets could provide insights into its pharmacodynamics, while preliminary investigations into its binding affinity with receptors or enzymes could give insight into its mechanism of action. Potential interactions with other drugs should be assessed to evaluate safety profiles and therapeutic efficacy.

Structural Similarity

Several compounds share structural similarities with this compound:

- 3-Bromo-4-methylbenzoic acid Lacks piperidine, resulting in a simpler structure.

- 3-Iodo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid Contains iodine substitution, which may lead to different reactivity.

- 4-((3-Methylpiperidin-1-yl)benzoic acid Lacks halogen, resulting in differing biological properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substitution Patterns on the Piperidine/Piperazine Ring

- It shares the same bromobenzoic acid core and is available in 95% purity .

- 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid (CAS 1131594-71-2):

Replacing the piperidine with a 4-ethylpiperazine introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity. This modification may enhance interactions with charged residues in biological targets . - 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS 765269-29-2):

The 4-methylpiperazine group further alters electronic properties and solubility compared to the 3-methylpiperidine variant. This compound is marketed by suppliers like Alfa Chemistry for research applications .

Alkoxy and Sulfonyl Substituted Analogs

Aromatic Ring-Modified Derivatives

Key Properties

*Estimated based on structural analogs.

Biological Activity

3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is a synthetic organic compound notable for its unique structural features, including a bromine atom at the 3-position of a benzoic acid moiety and a 3-methylpiperidine group linked via a methylene bridge at the 4-position. This compound has garnered interest due to its potential pharmacological properties and biological activities.

- Molecular Formula : C15H18BrN

- Molecular Weight : Approximately 312.202 g/mol

The structural configuration of this compound contributes to its unique reactivity and biological interactions. The presence of the bromine atom and the piperidine moiety enhances its potential to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors. The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Compounds with structural similarities have shown potential in modulating enzyme activities, which is critical for therapeutic applications.

2. Receptor Modulation

The compound's interaction with specific receptors could lead to significant pharmacological effects. Investigations into its binding affinity and specificity are essential for understanding its mechanism of action.

3. Pharmacological Applications

The unique combination of functional groups in this compound suggests potential applications in drug development, particularly in areas such as:

- Anti-inflammatory agents

- Analgesics

- Anticancer therapies

Case Study: Inhibition of Retinol Binding Protein (RBP)

A study examining the effects of similar compounds on RBP demonstrated that certain structural modifications could significantly enhance binding affinity, leading to reduced serum levels of RBP, which is implicated in age-related macular degeneration (AMD) . While specific data on this compound is limited, these findings highlight the importance of structural analysis in predicting biological activity.

Structure-Activity Relationship (SAR) Analysis

A comparative analysis with structurally related compounds provides insights into the SAR:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | Lacks piperidine; simpler structure |

| 3-Iodo-4-(3-methylpiperidin-1-yl)methylbenzoic acid | C15H18IN | Iodine substitution; different reactivity |

| 4-(3-Methylpiperidin-1-yl)benzoic acid | C15H19N | No halogen; differing biological properties |

This table illustrates how variations in halogen substitution and functional groups influence chemical behavior and biological activities.

The mechanism by which this compound exerts its effects is likely multifaceted:

- Binding Affinity : The bromine substituent may enhance binding to target proteins or enzymes.

- Piperidine Influence : The piperidine ring can modulate the compound's pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via Eschweiler-Clarke methylation using formaldehyde and formic acid under reflux to introduce the 3-methylpiperidine moiety to a brominated benzoic acid precursor . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids may be employed, requiring palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., PPh₃), and base (e.g., K₂CO₃) in polar solvents like DMF at elevated temperatures (~120°C) . Key parameters include:

- Catalyst loading : 1–5 mol% Pd for efficient coupling.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients to isolate the product.

- Yield optimization : Control of reaction time (2–12 hours) and stoichiometric ratios (1:1.2 boronic acid to bromide).

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 3, piperidine methyl group integration).

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₁₆BrNO₂, ~298.2 g/mol) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (≤1% DMSO) .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor via TLC or HPLC for decomposition (e.g., hydrolysis of the methyl ester derivative) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 3-methylpiperidine moiety while minimizing side products?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity during alkylation .

- Temperature control : Maintain reflux at 80–100°C to avoid over-alkylation or ring-opening of piperidine.

- Workup strategies : Use acid-base extraction (e.g., 1M HCl to remove unreacted amine) followed by recrystallization (ethanol/water) for high purity .

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET) .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled histamine H₂ receptor ligands) to assess affinity .

- Computational docking : Molecular modeling (e.g., AutoDock Vina) to predict binding pockets in target proteins (e.g., GPCRs) .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Purity validation : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities (>97% purity required) .

- Assay standardization : Use internal controls (e.g., known inhibitors) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques are used to resolve stereochemical or regiochemical ambiguities in derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures of co-crystallized compound-protein complexes to confirm binding orientation .

- NOESY NMR : Detect spatial proximity between protons (e.g., piperidine methyl and aromatic protons) to assign regiochemistry .

Q. How can synthetic impurities or byproducts be identified and mitigated during scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.